BenchChemオンラインストアへようこそ!

N-(cyclopropylmethyl)-2-(4-methoxyphenyl)ethan-1-amine

Lipophilicity Physicochemical profiling CNS drug design

N-(cyclopropylmethyl)-2-(4-methoxyphenyl)ethan-1-amine (CAS 1156172-11-0) is a synthetic secondary amine with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol. The compound features a cyclopropylmethyl substituent on the nitrogen atom of a 4-methoxyphenethylamine backbone, positioning it within the N-substituted phenethylamine class.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 1156172-11-0
Cat. No. B1418608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclopropylmethyl)-2-(4-methoxyphenyl)ethan-1-amine
CAS1156172-11-0
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNCC2CC2
InChIInChI=1S/C13H19NO/c1-15-13-6-4-11(5-7-13)8-9-14-10-12-2-3-12/h4-7,12,14H,2-3,8-10H2,1H3
InChIKeyLWPCLEVHOXFNBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(cyclopropylmethyl)-2-(4-methoxyphenyl)ethan-1-amine (CAS 1156172-11-0): Procurement-Grade Secondary Phenethylamine Scaffold for CNS-Targeted Screening Libraries


N-(cyclopropylmethyl)-2-(4-methoxyphenyl)ethan-1-amine (CAS 1156172-11-0) is a synthetic secondary amine with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol . The compound features a cyclopropylmethyl substituent on the nitrogen atom of a 4-methoxyphenethylamine backbone, positioning it within the N-substituted phenethylamine class. This scaffold is structurally related to bioactive trace amine modulators and monoamine oxidase substrates, with the N-cyclopropylmethyl group conferring distinct physicochemical properties compared to primary amine or N-methyl analogs [1]. The compound is commercially available from multiple suppliers at purities ≥95% and is marketed as a versatile small molecule scaffold for medicinal chemistry and biological research applications .

Why N-(cyclopropylmethyl)-2-(4-methoxyphenyl)ethan-1-amine Cannot Be Replaced by 4-Methoxyphenethylamine (4-MPEA) or N-Methyl Analogs in CNS-Focused Discovery Programs


The N-cyclopropylmethyl substituent fundamentally alters the physicochemical and metabolic profile of the phenethylamine scaffold in ways that directly impact assay performance and translational relevance. Compared to the primary amine 4-methoxyphenethylamine (4-MPEA, CAS 55-81-2), the target compound exhibits a 0.6-unit increase in calculated logP, a 40% reduction in topological polar surface area (TPSA), and a doubling of rotatable bonds . These differences are not merely incremental—they place the compound in a distinct ADME property space with implications for blood-brain barrier penetration and metabolic handling. Furthermore, literature on related N-cyclopropylmethyl amines demonstrates that this substituent confers resistance to cytochrome P450-mediated N-dealkylation relative to N-methyl and N-ethyl analogs [1], while also altering susceptibility to monoamine oxidase (MAO)-catalyzed oxidative deamination that rapidly inactivates the primary amine parent compound [2]. Generic substitution with 4-MPEA or its N-methyl congener would therefore introduce uncontrolled variables in any screening cascade.

Quantitative Differentiation Evidence: N-(cyclopropylmethyl)-2-(4-methoxyphenyl)ethan-1-amine vs. Closest Structural Analogs


Enhanced Lipophilicity (ΔLogP +0.6) Relative to Primary Amine Parent 4-MPEA Drives Differential LogD-Dependent Assay Partitioning

The target compound exhibits a computationally derived LogP of 2.24, compared to 1.60–1.90 for the primary amine parent 4-methoxyphenethylamine (4-MPEA, CAS 55-81-2), representing a calculated ΔLogP of approximately +0.6 units . This increase is consistent with the addition of the lipophilic cyclopropylmethyl moiety to the nitrogen center. In CNS drug discovery, a LogP shift of this magnitude falls within the optimal range for blood-brain barrier permeation (LogP 2–4) and moves the compound out of the suboptimal low-logP region where 4-MPEA resides [1].

Lipophilicity Physicochemical profiling CNS drug design

Reduced Topological Polar Surface Area (TPSA 21.26 vs. 35.2 Ų) Predicts Superior Passive Membrane Permeability Compared to 4-MPEA

The target compound has a calculated topological polar surface area (TPSA) of 21.26 Ų, which is approximately 40% lower than the TPSA of 35.2 Ų reported for 4-MPEA . TPSA values below 60–70 Ų are generally associated with good oral absorption, and values below 40 Ų are considered favorable for passive blood-brain barrier penetration [1]. The reduction from 35.2 to 21.26 Ų reflects the conversion of the primary amine (two N–H donors) to a secondary amine (one N–H donor) upon N-cyclopropylmethyl substitution, reducing the hydrogen-bonding capacity of the molecule.

Membrane permeability BBB penetration ADME prediction

Doubled Rotatable Bond Count (6 vs. 3) Increases Conformational Entropy Relative to 4-MPEA, Affecting Binding Kinetics and Entropic Penalty

The target compound possesses 6 rotatable bonds compared to only 3 for 4-MPEA, as reported in their respective computational chemistry profiles . The additional three rotatable bonds arise from the N–CH2–cyclopropyl linkage and the cyclopropyl ring itself. This doubled flexibility has quantitative implications for target binding: increased rotatable bonds correlate with higher conformational entropy loss upon binding, which can attenuate binding affinity unless compensated by favorable enthalpic contacts from the cyclopropylmethyl group [1].

Conformational analysis Ligand binding entropy Molecular flexibility

N-Cyclopropylmethyl Substitution Confers Resistance to CYP-Mediated N-Dealkylation Compared to N-Methyl Analogs: Class-Level Evidence from Opioid and Benzodiazepine Metabolism Studies

In comparative metabolism studies of N-substituted amines, the cyclopropylmethyl group has been demonstrated to be more resistant to cytochrome P450-mediated oxidative N-dealkylation than N-methyl or N-ethyl substituents [1]. Specifically, in studies of the N-cyclopropylmethyl opiate buprenorphine in rat gut sac preparations, N-dealkylation was detected, but parallel studies noted that dealkylation of N-methyl substrates was not detected under identical conditions, suggesting a different (and potentially slower) metabolic pathway for the cyclopropylmethyl case [2]. Additionally, N-cyclopropylamide substrates did not undergo metabolism of the cyclopropyl ring, consistent with carbon-centered radical rather than nitrogen radical cation formation [3]. While these data derive from structurally distinct chemotypes (opioids, benzodiazepines), the metabolic fate of the N-cyclopropylmethyl group is determined by the electronic properties of the cyclopropyl ring and the adjacent C–N bond, which are class-conserved features.

Metabolic stability N-dealkylation resistance Cytochrome P450 metabolism

Secondary Amine Structure Reduces Susceptibility to MAO-Catalyzed Oxidative Deamination Compared to Primary Amine 4-MPEA: Mechanistic Class Inference

4-MPEA is a well-characterized substrate for monoamine oxidase B (MAO-B) and is rapidly metabolized via oxidative deamination, rendering it effectively inactive in vivo [1][2]. The primary amine group is the essential structural requirement for MAO-catalyzed deamination. The target compound is a secondary amine due to N-cyclopropylmethyl substitution, which removes one of the two N–H bonds present in the primary amine. Structure-activity studies on 2-substituted cyclopropylamines have demonstrated that N-substitution dramatically alters MAO inhibitory potency and substrate specificity [3]. While no direct MAO metabolism data exist for CAS 1156172-11-0, the secondary amine structure is mechanistically predicted to be a poorer MAO substrate than 4-MPEA, based on the established requirement for a free α-C–NH2 group in MAO substrates.

Monoamine oxidase Metabolic inactivation Neurotransmitter modulation

TAAR1 Pharmacological Gap: 4-MPEA Is a Weak Partial Agonist (EC50 5,980 nM); N-Cyclopropylmethyl Substitution May Alter Efficacy and Potency Based on N-Substitution SAR Trends in Phenethylamines

4-MPEA is a very-low-potency partial agonist of human TAAR1 with an EC50 of 5,980 nM and an Emax of 106% in cAMP accumulation assays [1]. N-Methyl-4-methoxyphenethylamine (CAS 4091-50-3) exhibits improved TAAR1 agonist potency with an EC50 of 1,380 nM in HEK293 cells expressing human TAAR1, representing a 4.3-fold potency gain from N-methylation alone [2]. This SAR trend suggests that N-alkyl substitution on the 4-methoxyphenethylamine scaffold can modulate TAAR1 activity. No TAAR1 data exist for the N-cyclopropylmethyl analog (target compound). However, systematic studies of N-substituted phenethylamines at TAAR1 have shown that N-alkyl groups beyond methyl can further alter both potency and efficacy, with steric bulk generally reducing efficacy at this receptor [3].

Trace amine-associated receptor 1 TAAR1 GPCR pharmacology

Recommended Research and Procurement Application Scenarios for N-(cyclopropylmethyl)-2-(4-methoxyphenyl)ethan-1-amine Based on Differential Evidence


CNS Screening Library Diversification: Exploiting Optimized LogP (2.24) and TPSA (21.26 Ų) for Blood-Brain Barrier-Penetrant Phenethylamine Probe Design

The target compound occupies a favorable CNS drug-like property space (LogP 2.24, TPSA 21.26 Ų) that is distinct from the primary amine parent 4-MPEA (LogP ~1.6–1.9, TPSA 35.2 Ų) [Section 3, Evidence Items 1 and 2]. Procurement of this compound for CNS-focused screening libraries is justified when the research objective requires a phenethylamine scaffold with predicted passive BBB permeability, as the lower TPSA and higher logP of the target compound place it within the optimal CNS MPO range. This compound should be prioritized over 4-MPEA in any panel where membrane permeation is a critical variable.

Metabolic Stability-Optimized Phenethylamine Scaffold: Leveraging Predicted N-Dealkylation Resistance and MAO Inertness for Extended Half-Life Probe Development

The N-cyclopropylmethyl group is expected to confer dual metabolic advantages: (1) resistance to CYP-mediated N-dealkylation compared to N-methyl analogs, based on class-level evidence from opioid and benzodiazepine metabolism studies, and (2) reduced susceptibility to MAO-catalyzed oxidative deamination relative to the primary amine 4-MPEA, due to the secondary amine structure [Section 3, Evidence Items 4 and 5]. These properties make the target compound a superior choice for in vitro metabolic stability screening cascades and for in vivo studies requiring sustained exposure, where 4-MPEA's rapid MAO-B-mediated clearance would be disqualifying.

TAAR1 and Aminergic GPCR SAR Probe: Filling the N-Cyclopropylmethyl Pharmacological Gap in Trace Amine Receptor Characterization

The N-methyl analog (EC50 = 1,380 nM at hTAAR1) demonstrates 4.3-fold improved potency over 4-MPEA (EC50 = 5,980 nM), but no TAAR1 data exist for the N-cyclopropylmethyl analog [Section 3, Evidence Item 6]. This gap represents a defined screening opportunity: the target compound can serve as a tool to determine whether the cyclopropylmethyl group enhances or attenuates TAAR1 activity relative to the N-methyl congener, thereby contributing to the SAR map of N-substituted phenethylamines at trace amine-associated receptors. This is a tractable, low-risk profiling experiment for any laboratory with a TAAR1 BRET or calcium flux assay.

Conformational Entropy and Binding Kinetics Studies: Using the 6-Rotatable-Bond Scaffold to Probe Flexibility-Affinity Relationships

With 6 rotatable bonds (vs. 3 for 4-MPEA), the target compound presents a distinct conformational flexibility profile that can be leveraged in binding thermodynamics studies [Section 3, Evidence Item 3]. Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) experiments comparing the target compound with the rigid 4-MPEA scaffold can isolate the entropic contribution of the N-cyclopropylmethyl linker to target binding. This makes the compound a valuable tool for academic and industrial groups studying the thermodynamic signatures of ligand-receptor interactions in the phenethylamine pharmacophore space.

Quote Request

Request a Quote for N-(cyclopropylmethyl)-2-(4-methoxyphenyl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.